Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate
Description
Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate (CAS 868224-14-0) is a heterocyclic compound with the molecular formula C₂₂H₁₉F₃N₂O₅ and a molecular weight of 448.4 g/mol . Its structure features an isoquinoline core substituted with a trifluoromethyl anilino group and ester functionalities. Key physicochemical properties include an XLogP3 value of 3.6 (indicating moderate lipophilicity), 8 hydrogen bond acceptors, and 8 rotatable bonds, which influence its pharmacokinetic behavior .
Properties
IUPAC Name |
ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O5/c1-2-31-20(29)13-32-18-9-5-6-15-14(18)10-11-27(21(15)30)12-19(28)26-17-8-4-3-7-16(17)22(23,24)25/h3-11H,2,12-13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJBPEYMXDOWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate is a complex organic compound notable for its potential biological activities. This article delves into its chemical structure, synthesis, biological interactions, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Isoquinoline Moiety : Associated with various pharmacological effects, including antitumor and antimicrobial activities.
- Ester Linkage : Impacts solubility and bioavailability.
The molecular formula for this compound is , with a molecular weight of approximately 393.35 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Isoquinoline Derivatives : Utilizing precursors like aniline derivatives.
- Introduction of Trifluoromethyl Group : Achieved through electrophilic fluorination techniques.
- Esterification : Reaction with ethyl acetate under acidic conditions to form the final product.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Binding : Affinity for specific receptors may lead to modulation of signaling pathways.
Case Studies
-
Anticancer Activity :
- A study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction through caspase activation.
Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15.4 Caspase-dependent apoptosis A549 (Lung) 12.8 Cell cycle arrest -
Antimicrobial Effects :
- Research indicated that the compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli >128 µg/mL
Interaction Studies
The binding affinity of this compound with biological macromolecules has been assessed using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These studies reveal:
- High binding affinity for certain enzymes, suggesting potential as a lead compound in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
Compound A : Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate (CAS 868223-81-8)
- Molecular Formula : C₂₁H₁₉N₂O₅
- Molecular Weight : 385.39 g/mol
- Key Differences: Replaces the 2-(trifluoromethyl)anilino group with a phenyl group. Lacks fluorine atoms, reducing electronegativity and lipophilicity (predicted lower XLogP3 vs. 3.6). Simplified synthesis due to the absence of fluorination steps .
Compound B : Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate (CAS 1417508-31-6)
- Molecular Formula : C₁₁H₇F₄O₃
- Molecular Weight : 278.17 g/mol
- Key Differences: Smaller aromatic core (phenyl vs. isoquinoline). Retains trifluoromethyl and fluoro substituents but lacks the isoquinoline-oxyacetate moiety.
Substituent-Modified Analogs
Compound C : 2-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid (CAS 338421-05-9)
- Key Differences: Replaces the isoquinoline core with a sulfanyl-acetic acid chain. Introduces a sulfur atom, altering polarity and hydrogen-bonding capacity. Likely lower metabolic stability compared to the target compound due to ester vs. acid functionality .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Fluorination in the target compound may reduce oxidative metabolism, offering a pharmacokinetic advantage over non-fluorinated analogs like Compound A .
- Synthetic Complexity : The trifluoromethyl group in the target compound necessitates specialized fluorination steps, increasing synthetic difficulty compared to Compound A .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
